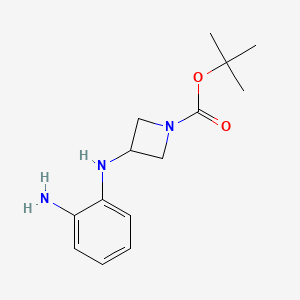

tert-Butyl 3-(2-aminoanilino)aZetidine-1-carboxylate

Description

tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butyl carboxylate group at the 1-position and a 2-aminoanilino moiety at the 3-position of the azetidine ring. The tert-butyl group serves as a protective group, enhancing solubility and stability, while the 2-aminoanilino substituent introduces aromatic and nucleophilic reactivity, making it valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-10(9-17)16-12-7-5-4-6-11(12)15/h4-7,10,16H,8-9,15H2,1-3H3 |

InChI Key |

XOURZISPELBEFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-aminoaniline. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities. It can be used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its applications range from the synthesis of polymers to the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituents at the 3-position dictate reactivity and synthesis strategies. Electron-deficient aromatic groups (e.g., bromopyrazolyl) often require Pd-catalyzed cross-coupling , while amino groups (e.g., 2-aminocyclobutyl) may involve reductive amination or protection-deprotection steps .

Physical and Spectral Properties

Key Observations :

- The tert-butyl group consistently appears at δ 1.3–1.4 ppm in 1H NMR across analogs .

- Aromatic protons in the target compound’s 2-aminoanilino group would resonate at δ 6.5–7.5 ppm, similar to quinolinyl derivatives in compound 16a .

- IR spectra confirm the presence of the carbonyl group (C=O) at ~1680–1730 cm⁻¹ .

Biological Activity

tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tert-butyl group and an aminoaniline moiety attached to an azetidine ring. This structure suggests potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : C12H16N2O2

- Molecular Weight : Approximately 220.27 g/mol

- IUPAC Name : tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate

Biological Activity Overview

The biological activity of tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate is under investigation, with preliminary studies indicating potential applications in various therapeutic areas:

- Anticancer Activity : The presence of the aminoaniline moiety may confer cytotoxic properties against cancer cells. Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : Initial findings suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis with Related Compounds

To understand the unique biological activity of tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate, it is useful to compare it with similar compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| tert-Butyl 3-aminoazetidine-1-carboxylate | C9H16N2O2 | 186.25 | Lacks aminoaniline group |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | C9H18N2O2 | 186.25 | Contains aminomethyl instead of aminoaniline |

| tert-Butyl 3-(2-aminoanilino)azetidine-1-carboxylate | C12H16N2O2 | 220.27 | Contains aminoaniline moiety |

This comparison highlights how the aminoaniline group may enhance biological activity compared to other derivatives.

Case Studies and Research Findings

Research has focused on the synthesis and evaluation of related azetidine compounds, which provide insights into the potential efficacy of tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate:

- Anticancer Studies : A study involving azetidine derivatives demonstrated that modifications to the amino group significantly impacted cytotoxicity against various cancer cell lines. The introduction of an aniline moiety was associated with increased activity, suggesting a similar trend for the target compound.

- Antimicrobial Testing : In vitro assays conducted on structurally related compounds indicated that those with amino groups exhibited enhanced antibacterial properties against Gram-positive bacteria. This suggests that tert-butyl 3-(2-aminoanilino)azetidine-1-carboxylate may also possess such properties and warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.